3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid is a heterocyclic compound that has garnered significant attention due to its unique structure and diverse biological activities.
Vorbereitungsmethoden
The synthesis of 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the annulation of the pyridine ring in the final step of the synthesis. This can be done using the Pictet–Spengler reaction, which is accompanied by cyclization and oxidation . Another method involves the intramolecular Diels–Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment, which constructs the condensed pyrrolo[2,3-c]pyridine fragment . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.
Analyse Chemischer Reaktionen
3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenation or alkylation, leading to the formation of various substituted derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its antibacterial, antifungal, and antineoplastic properties . It has also shown potential as an inhibitor of acetylcholinesterase in the human central nervous system, making it a candidate for the treatment of neurodegenerative diseases . In analytical chemistry, compounds containing the 3H-pyrrolo[2,3-c]quinoline fragment have been used for the selective detection of metal ions like zinc, cadmium, and mercury .
Wirkmechanismus
The mechanism of action of 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, while its antifungal activity is linked to the disruption of fungal cell membranes . The compound’s ability to inhibit acetylcholinesterase is due to its interaction with the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission in the nervous system .
Vergleich Mit ähnlichen Verbindungen
3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid can be compared with other similar compounds such as marinoquinolines and pyonitrins. Marinoquinolines, for example, also exhibit antibacterial and antifungal properties but differ in their specific biological activities and molecular targets . Pyonitrins, on the other hand, are known for their antineoplastic properties and their ability to inhibit specific cancer cell lines . The unique structure of this compound, particularly its tricyclic system, sets it apart from these similar compounds and contributes to its distinct biological activities .
Eigenschaften
Molekularformel |
C12H8N2O2 |
---|---|
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid |
InChI |
InChI=1S/C12H8N2O2/c15-12(16)8-5-13-10-6-14-9-4-2-1-3-7(9)11(8)10/h1-6,13H,(H,15,16) |
InChI-Schlüssel |
HTRWAWHNIOVMHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)NC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.